molecular formula C15H16N4O3 B11309102 7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Katalognummer: B11309102
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: SLTJVFXKOMINPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with three key substituents:

  • Methyl group at position 5.
  • Propyl group at position 2.
  • 1H-Tetrazol-5-ylmethoxy group at position 4.

This compound’s structure integrates a tetrazole ring, a nitrogen-rich heterocycle known for enhancing bioavailability and binding affinity in medicinal chemistry. The propyl and methyl groups likely modulate lipophilicity and steric effects, influencing pharmacokinetic properties .

Eigenschaften

Molekularformel

C15H16N4O3

Molekulargewicht

300.31 g/mol

IUPAC-Name

7-methyl-4-propyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C15H16N4O3/c1-3-4-10-7-14(20)22-12-6-9(2)5-11(15(10)12)21-8-13-16-18-19-17-13/h5-7H,3-4,8H2,1-2H3,(H,16,17,18,19)

InChI-Schlüssel

SLTJVFXKOMINPC-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=NNN=N3

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one , commonly referred to as a tetrazole-coumarin hybrid, has garnered significant attention due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula: C15H16N4O3
  • Molar Mass: 300.31 g/mol
  • IUPAC Name: 7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

The compound features a coumarin backbone modified with a tetrazole ring, which is known to enhance biological activity.

PropertyValue
SolubilitySoluble in organic solvents
Melting PointNot specified
StabilityStable under normal conditions

Anticancer Activity

Recent studies have demonstrated that tetrazole-coumarin hybrids exhibit potent cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested: Paca-2 (pancreatic), Mel-501 (melanoma), PC-3 (prostate), A-375 (skin).
  • IC50 Values: The compound showed IC50 values ranging from 10.7 µM to 28.3 µM against these cell lines, indicating significant anticancer potential .

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Key Enzymes: The compound has been shown to inhibit enzymes such as EGFR and CDK-2/cyclin A2, which are critical in cancer cell proliferation.
  • Induction of Apoptosis: It promotes apoptosis by upregulating caspase proteins (caspase-3 and caspase-7) and cytochrome-c release from mitochondria, leading to programmed cell death .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxicity of various tetrazole-coumarin derivatives found that the specific derivative of interest displayed superior inhibitory activity compared to standard treatments like erlotinib and sorafenib. The study highlighted:

  • Cell Cycle Arrest: The compound induced significant changes in the cell cycle profile, particularly increasing pre-G1 phase cells, indicative of apoptosis .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with targeted enzymes. These studies suggest that structural modifications could enhance its efficacy further, making it a promising candidate for drug development in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural and Functional Comparison Table

Compound Name (IUPAC) Substituents (Positions) Molecular Weight Key Biological Activity/Findings
Target Compound 4-Propyl, 5-(1H-tetrazol-5-ylmethoxy), 7-Me 343.36 g/mol* Hypothesized antiviral/anticoagulant activity
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one 3-Imidazothiazole ~300–350 g/mol Inhibits Parvovirus B19 replication (EC₅₀: 5–20 µM)
Armenin 7-OH, 8-(4-OH-3-Me-butoxy) ~290 g/mol Antioxidant, anti-inflammatory (structural focus)
7-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-4-methyl-2H-chromen-2-one 4-Me, 7-(tetrazolylpropoxy-cyclohexyl) 368.44 g/mol Enhanced metabolic stability (vs. alkyl chains)
Diaplasinin Naphthalenyl-tetrazolylmethoxy-indole core 501.60 g/mol Fibrinolytic activity (PAI-749 inhibition)

*Calculated based on molecular formula (C₁₆H₁₈N₄O₃).

Key Comparative Insights

Tetrazole vs. Other Heterocycles
  • The target compound’s tetrazolylmethoxy group (position 5) contrasts with the imidazothiazole substituent in ’s derivatives.
  • In Diaplasinin (), the tetrazole is appended to a naphthalene system, demonstrating its versatility in diverse scaffolds for fibrinolytic applications .
Substituent Position and Chain Length
  • 4-Propyl vs.
  • Position 7 Methyl : The methyl group at position 7 may sterically hinder enzymatic degradation, a feature shared with ’s compound. This contrasts with hydroxylated coumarins like armenin (), where polar groups reduce bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.